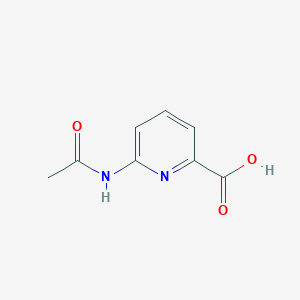

6-Acetamidopicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-acetamidopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)9-7-4-2-3-6(10-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMWKYHCHCZVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356461 | |

| Record name | 6-Acetamidopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-72-1 | |

| Record name | 6-Acetamidopicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26893-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetamidopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Acetamidopicolinic Acid

This guide provides a comprehensive technical overview of 6-Acetamidopicolinic acid, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind experimental choices and the strategic importance of this molecule.

Introduction: The Strategic Importance of the Picolinic Acid Scaffold

Picolinic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry. The pyridine ring, coupled with a carboxylic acid moiety, provides a versatile scaffold for designing molecules with specific biological activities. This compound, a member of this family, serves as a key pharmaceutical intermediate. Its strategic importance lies in the tunability of its structure, allowing for the synthesis of a diverse range of compounds with potential therapeutic applications. The acetamido group at the 6-position and the carboxylic acid at the 2-position offer two distinct points for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and biological studies.

Core Chemical Attributes

| Property | Value | Source(s) |

| IUPAC Name | 6-(Acetylamino)-2-pyridinecarboxylic acid | [1] |

| Synonyms | This compound, 6-Acetamidopyridine-2-carboxylic acid | [2] |

| CAS Number | 26893-72-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈N₂O₃ | [1][2][3] |

| Molecular Weight | 180.16 g/mol | [1][2][3] |

| Appearance | White solid | [2] |

| Melting Point | 227-229 °C (recrystallized from ethanol) | [2] |

| Boiling Point | 489 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.404 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in water and various organic solvents.[6] |

Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not widely published in peer-reviewed literature, a detailed theoretical analysis based on the known spectral data of analogous compounds allows for a confident prediction of its key spectroscopic features. This approach is crucial for researchers in verifying the identity and purity of synthesized batches of the compound.

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted chemical shifts for this compound in a common NMR solvent like DMSO-d₆ are detailed below. The rationale for these predictions is grounded in the electronic environment of each nucleus, influenced by the electron-withdrawing carboxylic acid and the electron-donating acetamido group on the pyridine ring.[7][8][9]

Predicted ¹H NMR Spectrum (DMSO-d₆, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. |

| ~10.5 | s | 1H | -NH- | The amide proton signal is typically a singlet and appears downfield due to the electron-withdrawing nature of the adjacent carbonyl group. |

| ~8.1 | d | 1H | H-3 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |

| ~7.9 | t | 1H | H-4 | This proton is coupled to both H-3 and H-5, resulting in a triplet. Its chemical shift is influenced by both substituents. |

| ~7.5 | d | 1H | H-5 | This proton is ortho to the electron-donating acetamido group, leading to some shielding compared to H-3. |

| ~2.1 | s | 3H | -CH₃ | The methyl protons of the acetyl group will appear as a sharp singlet in a region typical for acetamido groups. |

Predicted ¹³C NMR Spectrum (DMSO-d₆, 100 MHz): [10][11][12][13]

| Chemical Shift (ppm) | Assignment | Rationale |

| ~169.0 | C=O (amide) | The amide carbonyl carbon is characteristically found in this downfield region. |

| ~166.0 | C=O (acid) | The carboxylic acid carbonyl carbon is also highly deshielded. |

| ~152.0 | C-6 | This carbon is attached to the nitrogen of the acetamido group, causing a downfield shift. |

| ~148.0 | C-2 | This carbon is attached to the carboxylic acid group, leading to significant deshielding. |

| ~140.0 | C-4 | The chemical shift of this carbon is influenced by both substituents on the ring. |

| ~118.0 | C-3 | This carbon is adjacent to the electron-withdrawing carboxylic acid. |

| ~112.0 | C-5 | This carbon is adjacent to the electron-donating acetamido group, resulting in some shielding. |

| ~24.0 | -CH₃ | The methyl carbon of the acetyl group appears in the typical aliphatic region. |

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are based on established correlations for carboxylic acids, amides, and substituted pyridines.[4][14][15][16][17]

Predicted FT-IR Spectrum (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic Acid |

| ~3200 | Medium | N-H stretch | Amide |

| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1680 | Strong, Sharp | C=O stretch (Amide I) | Amide |

| ~1600, ~1470 | Medium | C=C and C=N stretches | Pyridine Ring |

| ~1550 | Medium | N-H bend (Amide II) | Amide |

| ~1250 | Medium | C-O stretch | Carboxylic Acid |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the following key fragments:[3][18][19]

Predicted Mass Spectrum (EI):

| m/z | Fragment | Rationale |

| 180 | [M]⁺ | Molecular ion peak. |

| 163 | [M - OH]⁺ | Loss of the hydroxyl group from the carboxylic acid. |

| 138 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the acetamido group. |

| 135 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 122 | [M - C₂H₂O - NH₂]⁺ | Subsequent loss of an amino radical. |

| 94 | [Pyridine ring fragment] | Further fragmentation of the pyridine ring. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment from acetamido groups. |

Synthesis and Purification

As a key pharmaceutical intermediate, the efficient synthesis and purification of this compound are of paramount importance.

Retrosynthetic Analysis and Proposed Synthesis

A logical synthetic route to this compound involves the acetylation of 6-Aminopicolinic acid. This precursor is commercially available.[6][20] The retrosynthetic analysis is straightforward:

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 6. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 2-Picolinic acid(98-98-6) 13C NMR [m.chemicalbook.com]

- 12. 4-acetamidobenzoic acid(556-08-1) 13C NMR [m.chemicalbook.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. 23628-31-1|6-Aminopicolinic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 6-Acetamidopicolinic Acid (CAS Number: 26893-72-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 6-Acetamidopicolinic acid, a molecule of significant interest in medicinal chemistry and drug discovery. While direct, extensive research on this specific compound is emerging, this document synthesizes foundational knowledge of its chemical properties, proposes a robust synthetic route, and explores its potential biological activities and applications based on the well-established pharmacology of related picolinic acid derivatives. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, providing both established data and theoretically grounded insights to guide future investigations.

Physicochemical Properties and Structural Elucidation

This compound is a derivative of pyridine-2-carboxylic acid, commonly known as picolinic acid. The introduction of an acetamido group at the 6-position significantly modifies the electronic and steric properties of the parent molecule, potentially influencing its biological activity and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 26893-72-1 | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 227-229 °C | [2] |

| Boiling Point (Predicted) | 489 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.404 g/cm³ | [2] |

| XLogP3 (Predicted) | 0.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its structural features allow for the prediction of key spectroscopic data, which are crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetamido group, and the amide proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the acetamido group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and the amide, the carbons of the pyridine ring, and the methyl carbon of the acetyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the amide, and the C=C and C=N stretching vibrations of the pyridine ring.[3][4]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the amide bond.

Proposed Synthesis Workflow

A plausible and efficient synthesis of this compound involves the acetylation of its precursor, 6-aminopicolinic acid. This method is based on well-established amidation reactions in organic synthesis.[5][6]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-aminopicolinic acid in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a slight excess of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. This will act as a scavenger for the acid byproduct of the reaction.

-

Acetylation: Cool the reaction mixture in an ice bath. Slowly add an equimolar amount of acetic anhydride or acetyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: If DCM was used as the solvent, separate the organic layer. If THF was used, add a suitable extraction solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activities and Applications in Drug Discovery

Picolinic acid and its derivatives are known to possess a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[7][8] The pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group can act as a hydrogen bond donor/acceptor and coordinate with metal ions, a property often exploited in the design of enzyme inhibitors.[7]

Rationale for Biological Interest

-

Enzyme Inhibition: The structural features of this compound make it a candidate for the development of enzyme inhibitors. The picolinic acid moiety is present in several natural products with antibacterial and antitumor properties.[7]

-

Anti-inflammatory and Analgesic Potential: Some derivatives of picolinic acid have shown anti-inflammatory and analgesic activities.[8]

-

Neuroprotective Effects: Picolinic acid itself has been shown to exhibit neuroprotective effects in certain models.[9]

-

Anticonvulsant Activity: Certain amides of picolinic acid have been investigated for their anticonvulsant properties.[8]

The addition of the 6-acetamido group can modulate the lipophilicity and hydrogen bonding potential of the molecule, which may enhance its cell permeability and binding affinity to biological targets.

Signaling Pathway Hypothesis

Given the known activities of related compounds, this compound could potentially modulate signaling pathways involved in inflammation, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. It might also interact with metalloenzymes due to the chelating properties of the picolinic acid scaffold.

Caption: Hypothesized signaling pathways and biological outcomes for this compound.

Analytical Methodologies

Robust analytical methods are essential for the quality control of this compound and for its quantification in biological matrices during preclinical studies.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the purity assessment and quantification of this compound.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (LC-MS) would provide a highly sensitive and selective method for the detection and quantification of this compound, especially in complex biological samples. Electrospray ionization (ESI) in positive or negative mode would be appropriate.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and its structural features suggest the potential for a range of biological activities. Future research should focus on the experimental validation of its synthesis, the comprehensive evaluation of its biological effects in relevant in vitro and in vivo models, and the elucidation of its mechanism of action. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule.

References

- Verma, V., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.

- Obniska, J., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters.

- Celestine, M. J., et al. (n.d.).

- Haigler, B. E., & Spain, J. C. (2000). One-step production of picolinic acids from 2-aminophenols catalyzed by 2-aminophenol 1,6-dioxygenase. Journal of Industrial Microbiology & Biotechnology.

- Borovkov, V. V., et al. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia.

- Verma, V., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.

- Rossi, F., et al. (n.d.).

- Sun, H., et al. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Journal of Inorganic Biochemistry.

- Sharma, M. G., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances.

- BenchChem. (2026). The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis.

- Davies, S. G., et al. (2025). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Organic & Biomolecular Chemistry.

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

- Iwaki, T., et al. (n.d.).

- Beninger, R. J., et al. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research.

-

SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]

- Sokolov, L. B., et al. (1972). [Acylation of 6-aminopenicillanic acid with levomycetin monoesters]. Antibiotiki.

- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering.

-

ResearchGate. (n.d.). The IR spectra of compounds 1–6. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0060618). Retrieved from [Link]

- Vandamme, E. J. (1966). Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum. Applied Microbiology.

- Allman, S. L., & Chen, C. H. (2025). 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers.

- Higashi, T., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry.

- Google Patents. (n.d.). WO2023091439A1 - Aceclidine derivatives, compositions thereof and methods of use.

- MDPI. (n.d.).

- Hankin, J. A., et al. (n.d.). A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). 6-aminopenicillanic acid derivatives and process for the preparation thereof - Patent US-3725390-A. Retrieved from [Link]

- Google Patents. (n.d.). US3957764A - 6-aminopenicillanic acid derivatives.

-

National Institute of Standards and Technology. (n.d.). Acetamide - the NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). EP0826776A1 - Alternative process for producing 6-amino-penicillanic acid (6-apa).

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. irl.umsl.edu [irl.umsl.edu]

- 6. Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Acetamidopicolinic Acid: A Technical Guide to its Applications in Coordination Chemistry and as a Synthon for Bioactive Molecules

Abstract

6-Acetamidopicolinic acid, a pyridine carboxylic acid derivative, is a versatile organic compound that holds significant promise for researchers and professionals in drug development and materials science. Its unique structural features, combining a picolinic acid scaffold with an acetamido group, render it a valuable chelating ligand and a strategic building block in the synthesis of complex organic molecules. This technical guide provides an in-depth exploration of the core applications of this compound, focusing on its role in coordination chemistry, catalysis, and as a precursor to potentially bioactive compounds. The narrative synthesizes theoretical principles with practical insights, offering detailed experimental protocols and mechanistic discussions to empower researchers in leveraging this compound's full potential.

Introduction: Unveiling the Potential of this compound

This compound, with the chemical formula C8H8N2O3, is a heterocyclic compound that has garnered interest as a pharmaceutical intermediate.[1] Its structure is characterized by a pyridine ring substituted with a carboxylic acid at the 2-position and an acetamido group at the 6-position. This arrangement of functional groups imparts a specific set of electronic and steric properties that are key to its utility.

The picolinic acid moiety is well-known for its ability to form stable complexes with a variety of metal ions, acting as a bidentate ligand through the pyridine nitrogen and the carboxylate oxygen. The introduction of the acetamido group at the 6-position further modulates the electronic landscape of the pyridine ring and provides an additional site for hydrogen bonding, influencing the stability and reactivity of its metal complexes.

This guide will delve into the primary applications of this compound, structured to provide both a conceptual understanding and practical methodologies for its use in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application.

| Property | Value | Reference |

| CAS Number | 26893-72-1 | [1] |

| Molecular Formula | C8H8N2O3 | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Melting Point | 227-229 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in ethanol | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetamido group, and the amide proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing carboxylic acid and the electron-donating acetamido group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the carboxylic acid and the amide, the carbons of the pyridine ring, and the methyl carbon of the acetamido group.

FT-IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid (broad), the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the amide, and the C=C and C=N stretching vibrations of the pyridine ring.[2][3]

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ in positive ion mode.[4]

Application as a Ligand in Coordination Chemistry and Catalysis

The picolinic acid scaffold is a well-established chelating agent for transition metals.[5][6] The presence of the acetamido group in this compound can enhance the stability and catalytic activity of the resulting metal complexes.

Rationale for Use as a Ligand

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with a metal center to form a stable five-membered chelate ring. This chelation effect enhances the thermodynamic stability of the metal complex compared to coordination with monodentate ligands. The acetamido group can influence the ligand's electronic properties, potentially increasing the electron density on the pyridine ring and thereby strengthening the metal-ligand bond. Furthermore, the amide functionality can participate in hydrogen bonding, which can play a role in the secondary coordination sphere, influencing the selectivity of catalytic reactions.

Molybdenum(VI) dioxide complexes stabilized by substituted picolinic acid ligands have been shown to be effective catalysts for the cyclodehydration of amides to form oxazolines and thiazolines.[1] This highlights the potential of this compound in developing novel catalysts for important organic transformations.

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

Experimental Protocol: Synthesis of a Molybdenum(VI) Dioxide Complex (Analogous Procedure)

This protocol is adapted from the synthesis of related molybdenum(VI) dioxide picolinate complexes and serves as a representative procedure.[1]

Objective: To synthesize a MoO₂(6-acetamidopicolinate)₂ complex.

Materials:

-

Molybdenum(VI) dioxide bis(acetylacetonate) [MoO₂(acac)₂]

-

This compound

-

Methanol

-

Toluene

-

Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve MoO₂(acac)₂ (1 equivalent) in methanol.

-

In a separate flask, dissolve this compound (2 equivalents) in methanol, with gentle warming if necessary.

-

Slowly add the solution of this compound to the stirred solution of MoO₂(acac)₂.

-

A precipitate is expected to form upon mixing. Stir the reaction mixture at room temperature for 2-4 hours.

-

Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

-

The resulting complex can be further purified by recrystallization if necessary.

Self-Validation: The identity and purity of the synthesized complex should be confirmed by elemental analysis, FT-IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and shifts in the C=O and Mo=O stretching frequencies), and NMR spectroscopy.

This compound as a Synthon for Bioactive Molecules

The structural motifs present in this compound are found in numerous biologically active compounds, particularly in the realm of oncology. Its utility as a pharmaceutical intermediate stems from its potential to be elaborated into more complex molecular architectures.[1]

Rationale for Use in Drug Discovery

The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of pharmacological activities. The acetamido group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, which is a key aspect of molecular recognition in drug action. The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation or esterification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.

For example, quinazoline derivatives, which can be synthesized from precursors bearing amino and carboxylic acid functionalities, have been investigated as potent anticancer agents, including inhibitors of receptor tyrosine kinases.[7][8][9]

Caption: Synthetic utility of this compound.

Experimental Protocol: Synthesis of an Amide Derivative (General Procedure)

This protocol outlines a general method for the synthesis of an amide derivative from this compound, a common step in the elaboration of pharmaceutical intermediates.

Objective: To synthesize an N-aryl/alkyl amide of this compound.

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline or benzylamine)

-

A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add the amine (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.

-

In a separate vial, dissolve the coupling reagent (1.2 equivalents) in anhydrous DMF.

-

Slowly add the solution of the coupling reagent to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Self-Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

This compound is a molecule with significant, yet not fully exploited, potential. Its primary applications lie in its ability to act as a versatile ligand for the synthesis of metal complexes with potential catalytic activities and as a key building block for the construction of more complex, biologically active molecules. The methodologies and insights provided in this guide are intended to serve as a foundation for researchers to explore and expand upon the uses of this valuable compound.

Future research in this area could focus on the synthesis and characterization of a broader range of metal complexes of this compound and the evaluation of their catalytic efficacy in various organic transformations. Furthermore, its incorporation into diversity-oriented synthesis campaigns could lead to the discovery of novel therapeutic agents. As the demand for innovative catalysts and new drug candidates continues to grow, the importance of versatile synthons like this compound is set to increase.

References

- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (n.d.).

- Evenson, G. E., Powell, W. C., Hinds, A. B., & Walczak, M. A. (2023). Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. The Journal of Organic Chemistry, 88(10), 6192–6202.

- View of Metal Coordination Complexes for Catalytic Applic

- Wang, Y., et al. (2023). Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. Bioorganic & Medicinal Chemistry, 86, 117296.

- Riquelme, G., et al. (2018). Chelating Mechanisms of Transition Metals by Bacterial Metallophores “Pseudopaline and Staphylopine”: A Quantum Chemical Assessment. Molecules, 23(11), 2826.

- Synthesis, structures, and properties of seven transition metal coordination polymers based on a long semirigid dicarboxylic acid ligand. (n.d.). RSC Publishing.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(15), 5789.

- Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. (2021). Antioxidants, 10(5), 743.

- Khan, I., et al. (2022). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 27(21), 7261.

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.).

- Special Issue: Practical Applications of Metal Complexes. (2015). Molecules, 20(5), 7799–7805.

- Transition Metal Chelation Effect in MOF-253 Materials: Guest Molecule Adsorption Dynamics and Proposed Formic Acid Synthesis Investigated by Atomistic Simulations. (2022).

- Special Issue : Transition Metal Complexes and Their Applic

- Chelating Extractants for Metals. (2022). Metals, 12(8), 1275.

- Imidazoles as potential anticancer agents. (2021). Future Medicinal Chemistry, 13(10), 947–979.

- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). Metabolomics, 11(3), 615–623.

- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). International Journal of Molecular Sciences, 24(8), 6851.

- Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. (2022).

- Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. (2023). Foods, 12(21), 3968.

- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). Chemistry & Biodiversity, 20(7), e202201245.

- (PDF) 1H and 13C NMR spectra of some drimanic sesquiterpenoids. (2004). Russian Chemical Bulletin, 53(12), 2700–2705.

- Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verific

- Phytochemical study UV, and FT-IR and gas chromatography mass spectrometry analysis of Tabebuia rosea (Family: Bignoniacae). (2022). Journal of Pharmacognosy and Phytochemistry, 11(1), 220–224.

- ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. (2022). Foods, 11(15), 2208.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.

- Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. (2014).

- Bioactive C17 and C18 Acetylenic Oxylipins from Terrestrial Plants as Potential Lead Compounds for Anticancer Drug Development. (2021). Molecules, 26(16), 4992.

- (PDF)

- Recent advances in asymmetric synthesis of pipecolic acid and derivatives. (2005). Amino Acids, 29(2), 101–130.

- Synthesis, crystal structure, and anti-gastric cancer activity of a heterometallic coordination polymer based on flexible 6,6′-dithiodinicotinic acid. (2020). Journal of Structural Chemistry, 61(6), 1040–1046.

- Crystal Structure, Synthesis and Luminescence Sensing of a Zn(II) Coordination Polymer with 2,5-Dihydroxy-1,4-Terephthalic Acid and 2,2′-Bipyridine as Ligands. (2022). Molecules, 27(19), 6667.

- Synthesis, Crystal Structure and Luminescent Property of Zn(II) Polymer Coordination Based on 6,6'-Dithiodinicotinic Acid. (2013). Chinese Journal of Structural Chemistry, 32(10), 1515–1520.

- Mixed Ligand Complexes of Transition Metal Chelates of 1-nitroso-2-naphthol and 8-hydroxyquinoline with Picolinic Acid and Quinaldinic acid. (2010). Oriental Journal of Chemistry, 26(2), 577-580.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Acetamidopicolinic Acid: Properties, Synthesis, and Analysis for Research and Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic use of well-characterized molecular building blocks is paramount. Among these, heterocyclic compounds hold a place of distinction due to their prevalence in biologically active molecules. 6-Acetamidopicolinic acid, a substituted pyridine carboxylic acid, represents a key intermediate with significant potential for the synthesis of novel pharmaceutical agents. Its structure combines the chelating and hydrogen bonding capabilities of the picolinic acid scaffold with the synthetically versatile acetamido group.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and process development scientists. It provides an in-depth overview of the core physicochemical properties of this compound, outlines a robust and logical synthetic protocol, details a validated analytical method for quality control, and discusses its applications as a strategic intermediate in pharmaceutical research.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a crystalline solid whose identity and characteristics are summarized below. These data are essential for reaction planning, formulation development, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₃ | [1][2][3] |

| Molecular Weight | 180.16 g/mol | [1][3][4] |

| CAS Number | 26893-72-1 | [1][4][5] |

| IUPAC Name | 6-(acetylamino)pyridine-2-carboxylic acid | [4][5] |

| Synonyms | 6-Acetamido-2-pyridinecarboxylic acid | [4] |

| Melting Point | 227-229 °C | [1] |

| Boiling Point | 489 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.404 g/cm³ (Predicted) | [1] |

Section 2: Synthesis and Purification

While multiple synthetic routes to picolinic acid derivatives exist, a highly efficient and field-proven strategy for preparing this compound is the direct N-acetylation of its corresponding amine precursor, 6-Aminopicolinic acid. This approach is favored due to the commercial availability of the starting material and the typically high conversion rates and clean reaction profiles associated with N-acetylation.

Causality of Experimental Design: The chosen protocol utilizes acetic anhydride as the acetylating agent and a mild base like pyridine or triethylamine to neutralize the acetic acid byproduct, driving the reaction to completion. The selection of a non-protic solvent prevents competition with the amine for the acetylating agent. Purification by recrystallization is a self-validating system; it relies on the differential solubility of the product and impurities, yielding a highly pure crystalline solid, the identity and purity of which can be confirmed by the analytical methods described in Section 4.

Detailed Experimental Protocol: N-acetylation of 6-Aminopicolinic Acid

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 6-Aminopicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).[6][7]

-

Base Addition: Add triethylamine (1.2 eq) or pyridine (2.0 eq) to the suspension. Stir for 10 minutes at room temperature to ensure homogeneity.

-

Acetylation: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.1 eq) dropwise via syringe over 15 minutes. The reaction is exothermic; maintaining a low temperature prevents side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in DCM) until the starting material is fully consumed.

-

Workup and Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly quench by adding deionized water. The product may begin to precipitate.

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration. If the product remains in solution, transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to afford this compound as a pure, crystalline solid.[1]

-

Characterization: Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. 26893-72-1 CAS MSDS (this compound, 6-(Acetylamino)pyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound, 6-(Acetylamino)pyridine-2-carboxylic acid | 26893-72-1 [chemicalbook.com]

- 6. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 7. Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol Containing Different Fatty Acid Chains - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Acetamidopicolinic Acid: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis of 6-acetamidopicolinic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the core chemical principles, a detailed experimental protocol, and the critical safety considerations inherent in this synthetic process.

Introduction and Significance

This compound, a derivative of picolinic acid, represents a key structural motif in the design of various pharmacologically active agents. The presence of the acetamido group and the carboxylic acid function on the pyridine ring offers multiple points for molecular modification, making it a versatile building block in the synthesis of more complex molecules. Understanding its synthesis is fundamental for chemists aiming to explore its potential in drug discovery and materials science.

The primary and most direct route to this compound involves the N-acetylation of 6-aminopicolinic acid. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

The Synthetic Pathway: N-Acetylation of 6-Aminopicolinic Acid

The conversion of 6-aminopicolinic acid to its acetylated derivative is typically achieved through the use of acetic anhydride. The reaction can be performed under various conditions, including catalyst-free, acid-catalyzed, or base-catalyzed methods.[1][2] For the synthesis of this compound, the use of pyridine as both a solvent and a basic catalyst is a common and effective approach.[3][4] Pyridine serves to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction.[4]

The overall transformation is depicted in the workflow below:

Caption: Synthetic workflow for this compound.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the amino group of 6-aminopicolinic acid on one of the carbonyl carbons of acetic anhydride. Pyridine, acting as a base, can deprotonate the amino group, increasing its nucleophilicity. The subsequent collapse of the tetrahedral intermediate and departure of the acetate leaving group yields the final N-acetylated product.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 6-Aminopicolinic Acid | ≥98% | Commercially Available | |

| Acetic Anhydride | Reagent Grade | Commercially Available | |

| Pyridine | Anhydrous | Commercially Available | |

| Toluene | Reagent Grade | Commercially Available | For azeotropic removal of pyridine. |

| Hydrochloric Acid (HCl) | 1 M | Commercially Available | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For work-up. |

| Brine | Saturated Aqueous Solution | Prepared in-house | For work-up. |

| Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying organic phase. |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-aminopicolinic acid (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of starting material).[3]

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5-2.0 equivalents) dropwise.[3]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][4]

-

Quenching the Reaction: Once the reaction is complete, quench by the slow addition of methanol to consume any excess acetic anhydride.[3]

-

Work-up:

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.[4]

-

Dilute the residue with dichloromethane or ethyl acetate.[3]

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

-

Purification: The crude this compound can be purified by recrystallization.[2][5][6] The choice of solvent will depend on the solubility of the product and impurities. A common approach is to dissolve the crude solid in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly to induce crystallization, leaving impurities in the mother liquor.[7][8]

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Melting Point | 227-229 °C (from Ethanol)[5] |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| ¹H NMR | Peaks corresponding to the pyridine ring protons, the acetyl methyl protons, and the amide proton. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the carboxylic acid carbon, and the two carbonyl carbons of the acetamido group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product. |

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood.[9][10]

-

Acetic Anhydride: Corrosive, flammable, and reacts violently with water.[1][11][12] It is a lachrymator and can cause severe skin burns and eye damage.[13][14] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] In case of fire, use carbon dioxide or dry chemical extinguishers; do not use water.[11]

-

Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin.[13] It can cause skin and eye irritation.[15] Handle in a fume hood to avoid inhalation of vapors.

-

6-Aminopicolinic Acid: May cause eye, skin, and respiratory tract irritation. May cause sensitization by inhalation and skin contact.[13]

-

General Precautions: An emergency eyewash and safety shower should be readily accessible.[14] All waste materials should be disposed of in accordance with local environmental regulations.[13]

Caption: Key safety considerations for the synthesis.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis, purification, and characterization of this compound. By adhering to the detailed protocol and rigorously observing the outlined safety precautions, researchers can confidently produce this valuable compound for their scientific endeavors. The principles and techniques described herein are foundational and can be adapted for the synthesis of other picolinic acid derivatives.

References

-

What safety precautions should you take when working with acetic anhydride? (2020, April 17). Quora. Retrieved from [Link]

-

Safety data sheet. (2025, February 21). CPAChem. Retrieved from [Link]

-

O-Acetylation using acetic anhydride in pyridine. (2021, October 6). Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

What is the best work-up for acetic anhydride/pyradine acetylation? (2019, July 31). ResearchGate. Retrieved from [Link]

-

Material Safety Data Sheet - (Acetic anhydride). Cole-Parmer. Retrieved from [Link]

-

Acetic Anhydride - Safety Data Sheet. (2015, March 19). Retrieved from [Link]

-

ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Retrieved from [Link]

-

How can I get acetylation with acetic anhydride and prydine? (2014, August 12). ResearchGate. Retrieved from [Link]

- Acetic Anhydride. IsoLab.

-

Purification by Recrystallization. CUNY. Retrieved from [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

-

Acetylation of Aromatic primary amine. (2021, April 3). YouTube. Retrieved from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Retrieved from [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2025, October 17). ResearchGate. Retrieved from [Link]

-

Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. Retrieved from [Link]

-

Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]

-

Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Retrieved from [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). MDPI. Retrieved from [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved from [Link]

-

Recrystallization of Acetanilide. (2020, May 18). YouTube. Retrieved from [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. m.youtube.com [m.youtube.com]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. youtube.com [youtube.com]

- 9. echemi.com [echemi.com]

- 10. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 11. quora.com [quora.com]

- 12. ACETIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. fr.cpachem.com [fr.cpachem.com]

- 14. fishersci.ca [fishersci.ca]

- 15. static.cymitquimica.com [static.cymitquimica.com]

6-Acetamidopicolinic Acid: A Comprehensive Guide to Solubility and Stability Profiling

An In-Depth Technical Guide for Drug Development Professionals

Abstract

6-Acetamidopicolinic acid is a heterocyclic compound of increasing interest within pharmaceutical development, often utilized as a key intermediate or a potential active pharmaceutical ingredient (API).[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental to its successful development, formulation, and analytical characterization. This guide provides a comprehensive technical overview of the methodologies and scientific principles essential for characterizing the solubility and stability of this compound. We delve into the causality behind experimental design, present detailed protocols for core laboratory procedures, and offer insights grounded in established regulatory frameworks to ensure scientific integrity and trustworthiness.

Introduction: The Physicochemical Landscape of this compound

This compound (CAS No: 26893-72-1) is a pyridinecarboxylic acid derivative.[3] Its structure, featuring a carboxylic acid group, an amide linkage, and a pyridine ring, dictates its chemical behavior. Before embarking on any formulation or development program, a foundational understanding of its intrinsic properties is paramount.

The acidic nature of the carboxylic group (predicted pKa ≈ 3.43) and the moderate lipophilicity (predicted XLogP3 ≈ 1.39) suggest that its aqueous solubility will be highly dependent on pH.[1][4] The amide bond, conversely, presents a potential site for hydrolytic degradation. A comprehensive characterization is not merely a data-gathering exercise; it is a critical step in de-risking the development pathway, informing formulation strategies, and establishing a robust analytical control strategy.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 26893-72-1 | [1][2][3] |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 227-229 °C (in Ethanol) | [1][4] |

| Predicted pKa | 3.43 ± 0.10 | [4] |

| Predicted XLogP3 | 1.39 | [1] |

| Storage | 2-8°C, Refrigerator | [2][4] |

Solubility Profiling: Beyond a Single Number

Solubility dictates the bioavailability of an orally administered drug and influences critical manufacturing processes such as dissolution, crystallization, and purification. For this compound, a comprehensive profile must assess its behavior in both aqueous and organic media.

The Critical Role of pH in Aqueous Solubility

For an ionizable compound like this compound, the relationship between pH and solubility is governed by the Henderson-Hasselbalch equation.[5] As an acid with a pKa of approximately 3.43, it will exist predominantly in its less soluble, neutral form at a pH well below 3.43. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt, leading to a significant increase in aqueous solubility.[5][6]

Causality in Experimental Design: When determining the solubility-pH profile, it is crucial to use a range of buffers that span the physiological pH range of the gastrointestinal tract (approx. pH 1.2 to 7.4).[7] This is not just for regulatory compliance but to predict how the drug's solubility will change as it transits from the acidic environment of the stomach to the more neutral environment of the intestine, directly impacting its absorption profile.[7][8]

Solubility in Organic and Mixed-Solvent Systems

Evaluating solubility in organic solvents is critical for developing purification methods (recrystallization), analytical techniques (mobile phase selection for chromatography), and enabling certain formulation approaches like lipid-based systems. Solvents such as ethanol, methanol, acetone, and acetonitrile are commonly evaluated.[9][10] The moderate XLogP3 value suggests that this compound will exhibit appreciable solubility in polar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent system (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol, methanol). The excess solid is critical to ensure that equilibrium is established with a saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study should be conducted to validate the chosen agitation time.

-

Sample Collection & Preparation: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw a sample from the supernatant. It is imperative to avoid aspirating any solid particles.

-

Phase Separation: Immediately filter the sample through a low-binding, solvent-compatible syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is the most common source of error; inadequate filtration leads to artificially high solubility values.

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of this compound using a validated, stability-indicating analytical method, typically HPLC-UV.[11][12]

-

Verification: The presence of remaining solid in the vial after the experiment visually confirms that the initial amount was in excess and the measured concentration represents the true equilibrium solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to understand the intrinsic chemical stability of an API. Forced degradation (or stress testing) is the cornerstone of this effort, providing critical insights into potential degradation pathways and facilitating the development of a stability-indicating analytical method.[13] A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, excipients, and other potential impurities.[14]

Designing a Forced Degradation Study

The goal of a forced degradation study is to achieve 5-20% degradation of the API.[14] Degradation below 5% may not be sufficient to identify and resolve degradants, while degradation above 20% can lead to secondary degradation products that complicate the analysis of primary pathways.[13] The study should expose the API, in both solid and solution states, to the following conditions as recommended by ICH guidelines.[15][16]

Table 2: Typical Conditions for a Forced Degradation Study

| Stress Condition | Reagent/Condition | Rationale |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Simulates gastric conditions and acid-labile bond cleavage. |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Identifies base-labile bonds, such as amides and esters. |

| Oxidation | 3% to 30% H₂O₂ | Tests susceptibility to oxidative degradation. |

| Thermal | ≥ 60°C (Solid & Solution) | Assesses intrinsic thermal stability. |

| Photostability | ICH Q1B compliant light source | Evaluates sensitivity to light exposure. |

Predicted Degradation Pathways

Based on the structure of this compound, two primary degradation pathways can be hypothesized:

-

Amide Hydrolysis: Under strong acidic or basic conditions, the acetamido group is susceptible to hydrolysis, which would yield 6-aminopicolinic acid and acetic acid. This is often the most common degradation pathway for molecules containing an amide linkage.

-

Decarboxylation: While less common for aromatic carboxylic acids under mild conditions, thermal stress could potentially lead to the loss of the carboxyl group as CO₂, yielding 2-acetamidopyridine.

Identifying the actual degradants requires separating them chromatographically and characterizing them using techniques like mass spectrometry (LC-MS).[17][18]

Experimental Protocol: Forced Degradation for Method Development

This protocol outlines a typical workflow for stressing the API to support the development of a stability-indicating HPLC method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile:water).

-

Stress Sample Preparation:

-

Acid: Mix the stock solution with 1 M HCl and heat (e.g., at 60°C).

-

Base: Mix the stock solution with 1 M NaOH and hold at room temperature.

-

Oxidative: Mix the stock solution with 30% H₂O₂ and hold at room temperature.

-

Thermal: Heat the stock solution (e.g., at 60°C).

-

Control: Keep a sample of the stock solution at 2-8°C, protected from light.

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24 hours). Immediately neutralize the acid and base samples to halt the degradation reaction before analysis.

-

HPLC Analysis: Analyze all samples, including the control, using the developmental HPLC method. A photodiode array (PDA) detector is highly recommended.

-

Method Validation:

-

Specificity: Check for the separation of the main peak from any degradant peaks. The control sample should show no degradation.

-

Peak Purity: Use the PDA detector to assess the peak purity of the this compound peak in the stressed samples. A pure peak indicates that no degradant is co-eluting, confirming the method is "stability-indicating."

-

Mass Balance: Calculate the mass balance by summing the assay value of the main peak and the levels of all degradation products. A result close to 100% provides confidence that all major degradants have been detected.

-

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound, 6-(Acetylamino)pyridine-2-carboxylic acid | 26893-72-1 [chemicalbook.com]

- 4. 26893-72-1 CAS MSDS (this compound, 6-(Acetylamino)pyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 12. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]

- 15. biomedres.us [biomedres.us]

- 16. mdpi.com [mdpi.com]

- 17. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

6-Acetamidopicolinic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 6-Acetamidopicolinic Acid

Introduction

This compound (CAS No. 26893-72-1) is a heterocyclic compound increasingly utilized as a key intermediate in pharmaceutical synthesis and materials science research.[1][2] Its structure, featuring a pyridine ring with both a carboxylic acid and an acetamido group, makes it a versatile building block. However, as with any specialized research chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The toxicological properties of this specific compound have not been fully investigated, necessitating a cautious approach based on its known classifications and data from structurally related molecules.[3]

This guide provides a comprehensive overview of the essential safety and handling procedures for this compound. It moves beyond a simple checklist, offering a self-validating system of protocols where the rationale behind each step is explained. By grounding these procedures in established chemical safety principles, this document serves as a critical resource for any professional working with this compound.

Hazard Identification and Risk Assessment

A foundational risk assessment begins with a clear understanding of the compound's intrinsic hazards. While comprehensive toxicological data is limited, aggregated information from multiple suppliers provides a GHS (Globally Harmonized System) classification that must be respected.[4]

GHS Classification

The following classification is based on notifications to the ECHA C&L Inventory.[4] It is crucial to always consult the most current Safety Data Sheet (SDS) provided by your specific supplier.

| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 (potential) | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Summary of Toxicological Properties

-

Oral Toxicity: May be harmful if ingested.[4] Symptoms could include irritation of the digestive tract.[5]

-

Dermal and Eye Irritation: The compound is classified as a skin and eye irritant.[4][6] Direct contact can cause redness, pain, and in the case of eye contact, potentially serious damage.

-

Respiratory Irritation: As a fine powder, the dust can be irritating to the respiratory tract if inhaled, leading to symptoms like coughing and sore throat.[5][7]

-

Chronic Effects: No information was found regarding long-term or chronic exposure effects such as carcinogenicity or reproductive toxicity.[3][8] This absence of data mandates the use of stringent controls to minimize any potential for chronic exposure.

Physicochemical Properties

Understanding the physical properties of a chemical is critical for anticipating its behavior during handling and in the event of a spill.

| Property | Value | Source |

| CAS Number | 26893-72-1 | [1][4] |

| Molecular Formula | C8H8N2O3 | [4] |

| Molecular Weight | 180.16 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder (typical) | Inferred from related compounds |

| Melting Point | 227-229 °C | [4] |

| Boiling Point | 489 °C at 760 mmHg | [4] |

| Density | 1.404 g/cm³ | [4] |

Exposure Control and Personal Protection

A multi-layered approach, known as the Hierarchy of Controls, is the authoritative standard for mitigating chemical exposure. This framework prioritizes the most effective control measures.

Engineering Controls

These are the primary, and most critical, physical installations designed to reduce exposure.

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be performed inside a certified chemical fume hood.[7] This is non-negotiable, as it directly captures dust and vapors at the source, preventing inhalation.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[5][8] This ensures immediate decontamination in the event of accidental contact.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn correctly at all times.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][8] A face shield should be worn in addition to goggles when there is a significant splash risk.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.

-

Lab Coat: A flame-resistant lab coat or chemical-resistant apron must be worn to protect street clothes and skin.

-

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient or during a large-scale cleanup where dust generation is unavoidable.[3][5]

Standard Operating Procedure (SOP) for Handling

This section details a self-validating protocol for a common laboratory task: preparing a stock solution. The causality for each step is explained to reinforce safe practices.

Protocol: Preparation of a 10 mM Stock Solution

Objective: To safely and accurately prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

Methodology:

-

Pre-Handling Verification:

-

Causality: Ensures all safety systems are operational before any chemical is handled.

-

Action: Confirm the chemical fume hood is on and functioning correctly. Ensure the safety shower and eyewash station are unobstructed. Don all required PPE (goggles, lab coat, gloves).

-

-

Material Staging:

-

Causality: Minimizes movement and potential for accidents by having all items ready within the controlled space of the fume hood.

-

Action: Place the sealed container of this compound, a weighing paper or boat, a spatula, the required volumetric flask, and the chosen solvent (e.g., DMSO) inside the fume hood.

-

-

Weighing the Compound:

-

Causality: Prevents the release of chemical dust into the laboratory environment.

-

Action: Tare the analytical balance with the weigh boat. Carefully open the container of this compound. Using a clean spatula, slowly transfer the required amount of solid (e.g., 18.02 mg for 10 mL of a 10 mM solution) onto the weigh boat. Close the primary container immediately. Rationale: Keeping the primary container open for the minimum time necessary reduces the chance of contamination or moisture absorption.

-

-

Transfer and Dissolution:

-

Causality: Ensures accurate concentration and safe handling during the dissolution process.

-

Action: Carefully transfer the weighed powder into the volumetric flask. Add a small amount of the solvent (e.g., ~5 mL of DMSO) to the flask. Gently swirl the flask to dissolve the solid. Rationale: Adding a portion of the solvent first allows for easier dissolution than adding the powder to a full volume of liquid. Once dissolved, add the solvent up to the calibration mark on the volumetric flask.

-

-

Finalization and Labeling:

-

Causality: Prevents misidentification and ensures future users are aware of the contents and hazards.

-

Action: Cap the volumetric flask and invert it several times to ensure a homogenous solution. Label the flask clearly with the chemical name, concentration, solvent, date of preparation, and your initials.

-

-

Cleanup:

-

Causality: Decontaminates the work area and properly disposes of waste.

-

Action: Wipe down the spatula and the work surface inside the fume hood with a solvent-dampened cloth. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

-

Storage Requirements

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, as these could cause a vigorous and potentially hazardous reaction.[3][6]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][8] |

| Skin Contact | Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |